molecular formula C22H18N2O6 B3032746 2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid CAS No. 43018-26-4

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid

Cat. No.: B3032746
CAS No.: 43018-26-4
M. Wt: 406.4 g/mol
InChI Key: PLZBWTXYTSGCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid is a complex organic compound with the molecular formula C22H18N2O6. This compound is known for its unique structure, which includes two isoindolinone groups attached to a hexanoic acid backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with isoindolinone precursors. One common method includes the condensation of hexanoic acid with phthalic anhydride in the presence of a catalyst, followed by cyclization to form the isoindolinone rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of potential products .

Scientific Research Applications

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindolinone groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid is unique due to the presence of two isoindolinone groups, which can enhance its reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research .

Properties

IUPAC Name

2,6-bis(1,3-dioxoisoindol-2-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c25-18-13-7-1-2-8-14(13)19(26)23(18)12-6-5-11-17(22(29)30)24-20(27)15-9-3-4-10-16(15)21(24)28/h1-4,7-10,17H,5-6,11-12H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZBWTXYTSGCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286455
Record name 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43018-26-4, 6298-08-4
Record name NSC126856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC45858
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-bis(1,3-dioxoisoindol-2-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid
Reactant of Route 3
2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid
Reactant of Route 4
2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid
Reactant of Route 5
2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid
Reactant of Route 6
Reactant of Route 6
2,6-Bis(1,3-dioxoisoindolin-2-yl)hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.